tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
Description
tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a 2-chloropyrimidine substituent linked via an amino group to the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position of piperidine serves as a protective moiety, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor-targeted therapeutics. Its structure allows for versatile modifications, enabling tuning of electronic, steric, and pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-5-10(6-9-19)17-11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEUJMDPPLHAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the necessary functional groups.
Chlorination: : The piperidine derivative undergoes chlorination to introduce the chlorine atom at the 2-position of the pyrimidinyl ring.
Coupling Reaction: : The chlorinated piperidine is then coupled with 2-chloropyrimidin-4-ylamine under specific reaction conditions to form the desired compound.
Carbonylation: : Finally, the compound is treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can occur at various positions on the piperidine ring or the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation Products: : Oxidized derivatives of the compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Substituted derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate exerts its effects involves:
Molecular Targets: : The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: : The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
tert-Butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
- Structure: The amino group is attached to the 3-position of the piperidine ring instead of the 4-position.
- Impact : Positional isomerism affects molecular conformation and binding interactions. The 3-substituted derivative may exhibit altered solubility and steric hindrance compared to the 4-substituted analog .
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate (CAS 1001754-82-0)
- Structure: Lacks the amino linker; the pyrimidine is directly bonded to the piperidine.
- Molecular weight: 297.78 g/mol .
Functional Group Variations
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2)
- Structure: Contains an ether linkage (O) instead of an amino group, with a 6-methyl substituent on the pyrimidine.
- The ether linkage reduces hydrogen-bonding capacity compared to the amino group .
tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Heterocyclic and Linker Modifications
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate
- Structure: Incorporates a piperazine ring instead of a direct amino linkage.
- Impact : Piperazine enhances solubility due to its basic nature. The pyrimidin-2-yl group may alter binding orientation in target proteins compared to pyrimidin-4-yl derivatives .
tert-Butyl 3-(((2-chloropyrimidin-4-yl)methyl)(methyl)amino)piperidine-1-carboxylate (CAS 1420904-23-9)
- Structure: Features a methylamino-methyl bridge between the pyrimidine and piperidine.
Substituent Effects on Pyrimidine Ring
tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS 1353954-14-9)
- Structure : Pyrimidine ring substituted with 6-methoxy and 2-methylthio groups.
- Impact : Methoxy groups enhance electron density, while methylthio groups act as leaving groups, influencing reactivity in substitution reactions .
Biological Activity
tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1261233-58-2
- Molecular Formula : C15H23ClN4O2
- Molecular Weight : 326.82 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | 95% |
| Storage Temperature | -10°C |
| Physical Form | Oil |
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
In Vitro Studies
In vitro studies have evaluated the effects of related compounds on various cell lines. For example:
- IL-1β Release Inhibition : Compounds structurally related to this compound have been shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory potential .
In Vivo Studies
Limited in vivo studies are available directly for this compound. However, similar compounds have demonstrated:
- Tumor Growth Inhibition : Some derivatives have been reported to reduce tumor growth in animal models, suggesting potential applications in cancer therapy .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of a related compound with a similar structure. The results indicated a significant reduction in inflammatory markers when tested in a murine model of inflammation. The compound was able to reduce edema and inflammatory cytokine levels significantly.
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of a derivative on various cancer cell lines. The compound exhibited IC50 values ranging from 100 nM to 500 nM across different cell types, demonstrating promising anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, and how can reaction progress be monitored?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloro-4-iodopyrimidine in isopropanol at 55°C for 5 hours, using DIPEA as a base to neutralize HCl byproducts .
- Monitoring : Thin-layer chromatography (TLC) with a solvent system like dichloromethane/methanol (95:5) is used to track reaction progress. Final purification employs column chromatography (silica gel, gradient elution) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Techniques :
- NMR : H-NMR (400 MHz, CDCl) shows signals for the tert-butyl group (δ 1.44 ppm, singlet) and pyrimidine protons (δ 7.98–6.38 ppm). C-NMR confirms carbonyl (δ 155–163 ppm) and aromatic carbons .
- HRMS : Expected [M+H] at m/z 322.12 (CHClNO) .
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Wear flame-resistant lab coats, nitrile gloves, and eye protection. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize substitution reactions at the 2-chloropyrimidine moiety for derivative synthesis?
- Approach :
- Nucleophilic Substitution : Replace the chloro group with amines (e.g., benzylamine) in polar aprotic solvents (DMF) at 80–100°C, using KCO as a base .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Use Pd(PPh) and NaCO in THF/HO (3:1) .
- Challenges : Competing hydrolysis of the chloro group under basic conditions. Monitor pH (<9) and reaction time .
Q. What strategies are effective in resolving contradictions in biological activity data for structurally similar compounds?
- Case Study : Analogues like tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate show variable IC values in kinase assays due to off-target effects .
- Solutions :
- Selectivity Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) .
- Structural Analysis : Compare X-ray crystallography or docking studies to identify binding-pocket variations .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Workflow :
Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with pyrimidine NH and hydrophobic contacts with the tert-butyl group .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Validation : Correlate computational ΔG values with experimental IC data from enzyme assays .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
